Testosterone enanthate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Impact on Muscle Strength and Power

One of the most studied applications of testosterone enanthate in research is its effect on muscle growth and performance. Studies have shown that testosterone enanthate can significantly increase muscle strength and power in healthy young men within 6-12 weeks of administration [, ]. This effect is likely due to testosterone's ability to stimulate protein synthesis and muscle growth. However, it's important to note that research is ongoing to determine the effectiveness of shorter cycles (less than 6 weeks) [].

Hypogonadism Treatment

Testosterone enanthate is a prescribed medication used to treat hypogonadism, a condition where the body doesn't produce enough testosterone. Research has consistently demonstrated the effectiveness of testosterone enanthate in restoring testosterone levels and improving symptoms associated with hypogonadism, such as decreased libido, erectile dysfunction, and low energy [].

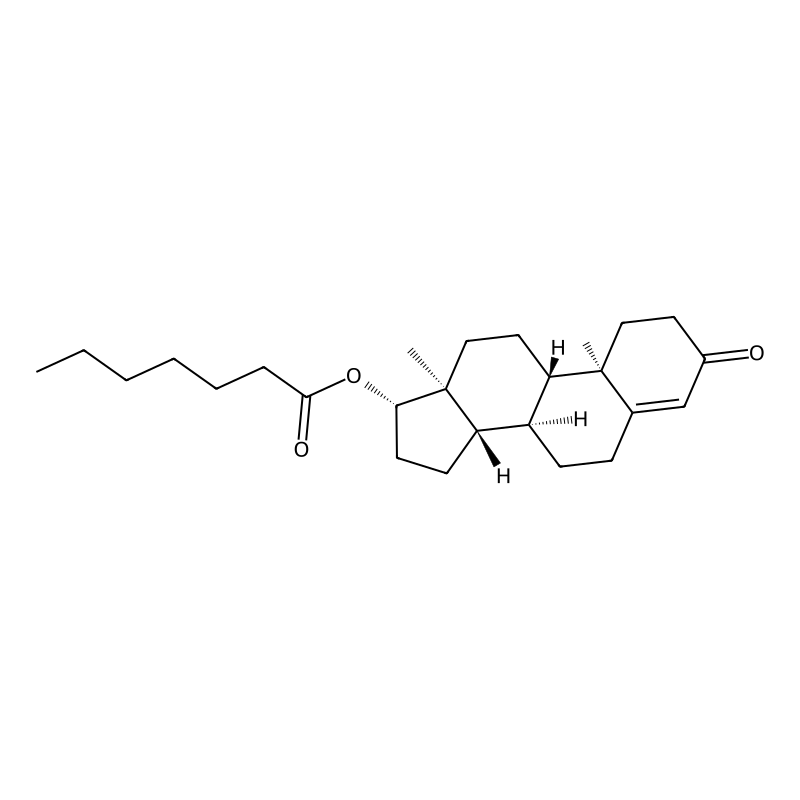

Testosterone enanthate is a synthetic derivative of testosterone, classified as an androgen and anabolic steroid. It is specifically the C17β heptanoate ester of testosterone, designed to prolong the hormone's effects in the body. This compound is utilized primarily in hormone replacement therapy for males with testosterone deficiency, often associated with conditions like hypogonadism. By providing a sustained release of testosterone, it helps in achieving physiological levels in patients .

Testosterone enanthate acts by mimicking the effects of natural testosterone in the body. It binds to the androgen receptor in various tissues, including muscle, bone, and reproductive organs []. This binding triggers a cascade of cellular events that influence protein synthesis, muscle growth, bone development, and sexual function [].

- Esterification Reaction: Testosterone reacts with heptanoic anhydride in the presence of a catalyst such as pyridine to form testosterone enanthate.

- Hydrolysis: In biological systems, testosterone enanthate undergoes hydrolysis by esterase enzymes, breaking the ester bond to release free testosterone and enanthic acid .

Testosterone enanthate exhibits significant biological activity through its action as an agonist of the androgen receptor. Once administered, it is converted into free testosterone, which then binds to androgen receptors in various tissues, exerting both androgenic and anabolic effects. These effects include:

- Androgenic Effects: Development of male secondary sexual characteristics such as increased facial hair, deepening of the voice, and enhanced libido.

- Anabolic Effects: Promotion of muscle growth and strength, increased bone density, and improved recovery from exercise .

The pharmacokinetics of testosterone enanthate reveal an elimination half-life of approximately 4.5 days when administered intramuscularly, necessitating regular injections to maintain stable blood levels .

The synthesis methods for testosterone enanthate can vary but generally follow established protocols involving esterification. Key steps include:

- Reaction Setup: Combine testosterone with heptanoic anhydride in a suitable solvent (e.g., benzene) under controlled temperature conditions.

- Catalysis: Utilize pyridine as a catalyst to facilitate the esterification process.

- Purification: After completion of the reaction, purify the product through crystallization or chromatography techniques to isolate pure testosterone enanthate .

Alternative methods may involve different solvents or catalysts depending on specific laboratory conditions or desired purity levels.

Testosterone enanthate is primarily used in medical applications for:

- Hormone Replacement Therapy: Treating men with low testosterone levels due to aging or medical conditions.

- Anabolic Steroid Use: In bodybuilding and athletics for muscle mass gain and performance enhancement, although this use is often associated with legal and health risks .

- Clinical Trials: Investigating its efficacy in various conditions related to hormonal imbalances and metabolic disorders .

Testosterone enanthate has been studied for its interactions with various drugs and substances:

- Anticoagulants: It may enhance sensitivity to oral anticoagulants, necessitating dosage adjustments.

- Corticosteroids: Concurrent use can increase the risk of edema; thus, caution is advised in patients with cardiovascular issues.

- Diuretics: Can lead to increased fluid retention and potential complications related to hypertension .

These interactions highlight the importance of monitoring patients receiving testosterone enanthate therapy for potential side effects and drug efficacy.

Several compounds exhibit similar properties to testosterone enanthate. Here are some notable examples:

| Compound Name | Chemical Structure | Unique Characteristics |

|---|---|---|

| Testosterone Cypionate | C22H32O3 | Another long-acting ester; slightly different pharmacokinetics |

| Testosterone Propionate | C22H32O3 | Shorter half-life; requires more frequent dosing |

| Nandrolone Decanoate | C27H44O3 | An anabolic steroid known for less androgenic activity |

| Methenolone Enanthate | C20H30O3 | Known for its mild anabolic properties; less water retention |

Testosterone enanthate stands out due to its longer half-life compared to other esters like propionate, making it suitable for less frequent dosing while maintaining stable serum levels of testosterone . Its unique balance between androgenic and anabolic effects makes it particularly valuable in clinical settings for hormone replacement therapy.

Traditional Synthetic Routes

The traditional synthesis of testosterone enanthate follows the classical Steglich esterification methodology, which was first established for steroid hormone modifications in pharmaceutical chemistry [1]. The conventional approach employs dicyclohexylcarbodiimide and 4-dimethylaminopyridine as the primary coupling system for esterification reactions [2].

In the traditional route, testosterone serves as the starting material and undergoes direct esterification with heptanoic acid under mild conditions. The reaction typically proceeds at temperatures between 20-25°C over extended periods of 24 hours [3]. The traditional method utilizes a stoichiometric excess of dicyclohexylcarbodiimide with catalytic amounts of 4-dimethylaminopyridine to facilitate the coupling reaction. This approach achieves yields ranging from 41-87% with product purities exceeding 95% [3].

The traditional synthesis pathway involves multiple purification steps including aqueous workup procedures and chromatographic separations. The formation of dicyclohexylurea as a byproduct necessitates additional purification protocols, which can complicate product isolation and reduce overall process efficiency [2].

Modern Synthesis Approaches

Esterification of Testosterone with Heptanoic Acid

Modern synthetic methodologies have significantly advanced the efficiency of testosterone enanthate production through the implementation of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride systems coupled with 4-dimethylaminopyridine catalysis [1]. This contemporary approach addresses the limitations of traditional methods by providing superior reaction kinetics and product yields.

The modern esterification process utilizes 17β-hydroxy-3-ethoxyandrosta-3,5-diene as the testosterone precursor, which undergoes coupling with heptanoic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 4-dimethylaminopyridine [1]. The reaction is conducted in 1,2-dichloroethane under inert atmosphere conditions at 20°C. This methodology achieves remarkable yields of 96.3% with product purities of 97.2% [1].

The enhanced efficiency of the modern approach stems from the superior reactivity of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride compared to dicyclohexylcarbodiimide. The water-soluble urea byproduct formed from 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride facilitates easier product purification through aqueous extraction procedures [4].

Alternative Synthetic Pathways

Alternative synthetic pathways for testosterone enanthate production have emerged through the development of environmentally sustainable methodologies. Polymer-supported catalytic systems represent a significant advancement in green chemistry applications for steroid esterification [3].

The polymer-supported tosylic acid catalytic system operates under solvent-free conditions with microwave irradiation assistance. This methodology achieves reaction completion within 2.5 minutes at 100°C, representing a substantial improvement in reaction kinetics compared to conventional approaches [3]. The heterogeneous catalytic system demonstrates recyclability potential, with the catalyst maintaining activity for multiple reaction cycles.

Microwave-assisted esterification utilizing polymer-supported acids provides yields ranging from 33-96% depending on the specific ester chain length. Longer chain aliphatic esters demonstrate superior selectivity and higher yields compared to shorter chain derivatives [3]. The solvent-free approach eliminates the need for extensive purification procedures and reduces environmental impact.

Industrial Production Systems

Industrial-scale production of testosterone enanthate employs sophisticated continuous processing systems designed for optimal efficiency and product quality [5]. The industrial production framework encompasses multiple integrated unit operations including reaction, separation, purification, and quality control systems.

The industrial production system incorporates a reactor vessel equipped with temperature control systems and inert atmosphere capabilities [5]. The reaction kettle operates at temperatures between 44-50°C with integrated heat exchange systems for thermal management. A cooling tower system maintains precise temperature control while recovering thermal energy for process efficiency enhancement [5].

Crystallization systems utilize controlled cooling protocols with temperature maintenance at 1-6°C to optimize crystal formation and product quality [5]. Centrifugal separation equipment provides efficient solid-liquid separation for intermediate and final product isolation. The integrated system includes evaporation units for solvent recovery and concentration operations [5].

The industrial framework implements automated feed proportioning systems controlled by computer-based process control systems [5]. This automation ensures consistent raw material ratios and reaction conditions throughout the production cycle. The production system incorporates multiple utilization of crystallization and centrifugation equipment across different production stages to optimize capital utilization and reduce overall equipment costs [5].

Reaction Mechanisms

The esterification mechanism of testosterone enanthate synthesis proceeds through a well-characterized nucleophilic acyl substitution pathway [4]. The mechanism involves multiple distinct stages including carboxylic acid activation, nucleophilic attack, and ester bond formation.

The initial activation stage involves the formation of an activated acyl intermediate through the interaction between heptanoic acid and the carbodiimide coupling reagent [4]. 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride attacks the carboxylic acid group, forming an O-acylisourea intermediate. The presence of 4-dimethylaminopyridine enhances this activation through the formation of an acylpyridinium species [4].

The nucleophilic attack stage occurs when the 17β-hydroxyl group of testosterone attacks the activated acyl carbon center . This nucleophilic substitution proceeds with the displacement of the activated leaving group and formation of the ester bond. The reaction mechanism follows second-order kinetics with rate dependence on both testosterone and activated acid concentrations [4].

The final stage involves the elimination of the urea byproduct and regeneration of the 4-dimethylaminopyridine catalyst [4]. The mechanism demonstrates high selectivity for the 17β-hydroxyl position due to steric and electronic factors. The reaction proceeds under mild conditions to prevent unwanted side reactions and maintain product integrity.

Catalytic Processes

Catalytic processes in testosterone enanthate synthesis employ both homogeneous and heterogeneous catalytic systems to achieve optimal reaction efficiency [3] [4]. The catalytic mechanisms involve multiple pathways depending on the specific catalyst system employed.

Homogeneous catalysis utilizing 4-dimethylaminopyridine operates through nucleophilic catalysis mechanisms [4]. The pyridine nitrogen acts as a nucleophile, attacking the activated acyl species to form an acylpyridinium intermediate. This intermediate demonstrates enhanced electrophilicity compared to the original acyl species, facilitating rapid nucleophilic attack by the alcohol substrate [4].

The catalytic cycle involves the initial formation of the acylpyridinium species followed by nucleophilic attack by testosterone [4]. The resulting tetrahedral intermediate undergoes elimination to form the ester product and regenerate the 4-dimethylaminopyridine catalyst. The catalytic system demonstrates high turnover frequencies and excellent selectivity for primary and secondary alcohols [4].

Heterogeneous catalytic processes employ polymer-supported acid catalysts for environmentally sustainable synthesis [3]. The polymer-supported tosylic acid system operates through Brønsted acid catalysis mechanisms. The acidic sites on the polymer support activate the carboxylic acid toward nucleophilic attack by the alcohol substrate [3].

The heterogeneous catalytic system demonstrates recyclability with maintained activity over multiple reaction cycles [3]. The catalyst can be separated through simple filtration procedures and reused without significant loss of catalytic activity. The solid-supported system eliminates the need for catalyst separation and purification procedures required in homogeneous systems [3].

Purification and Crystallization Techniques

Purification and crystallization of testosterone enanthate employ sophisticated techniques to achieve pharmaceutical-grade product quality [7]. The purification process encompasses multiple stages including crude product isolation, recrystallization, and final purification procedures.

The primary purification approach utilizes controlled crystallization from mixed solvent systems [7]. Crude testosterone enanthate is dissolved in aliphatic lower alcohols, preferentially methanol, followed by controlled addition of water to induce crystallization. The optimal water content ranges from 20-30% by weight based on the alcohol content [7].

The crystallization process operates at temperatures below 0°C, preferentially at -10°C or lower, to optimize crystal formation and product purity [7]. The controlled cooling protocol enhances crystal size and bulk density, improving filtration efficiency and product handling characteristics [7]. The mixed solvent system promotes the formation of well-defined crystals with improved morphological properties.

Secondary purification techniques employ plate-frame filtration systems for final product clarification [5]. The filtration process removes residual impurities and ensures product compliance with pharmaceutical specifications. The purified product undergoes final drying procedures under controlled atmospheric conditions to achieve the desired moisture content [5].

Quality control procedures throughout the purification process monitor product purity, crystal morphology, and physical properties [8]. Analytical techniques including high-performance liquid chromatography and gas chromatography ensure product compliance with regulatory specifications [9]. The purification process achieves final product purities exceeding 98% with consistent crystal characteristics suitable for pharmaceutical applications [8].

Data Tables

The following tables provide comprehensive quantitative data supporting the synthesis and production methodologies discussed:

Table 1: Synthesis Methods Comparison

| Synthesis Approach | Reaction Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Catalyst System |

|---|---|---|---|---|---|

| Traditional Steglich Esterification | 20-25 | 24 hours | 41-87 | >95 | DCC/DMAP |

| Modern EDCI-DMAP Method | 20 | Until completion | 96.3 | 97.2 | EDCI/DMAP |

| Polymer-Supported Acid Catalysis | 100 | 5 minutes | Variable | Not specified | Polymer-supported tosylic acid |

| Microwave-Assisted Synthesis | 100 | 2.5 minutes | 33-96 | Variable | Polymer-supported tosylic acid |

Table 2: Reaction Mechanism Details

| Stage | Key Reagents | Temperature (°C) | Atmosphere | Duration |

|---|---|---|---|---|

| Activation | EDCI, DMAP | 20 | Inert (Argon) | 15 minutes |

| Nucleophilic Attack | Testosterone, Heptanoic acid | 20 | Inert (Argon) | Variable |

| Ester Formation | Ester bond formation | 20 | Inert (Argon) | Until completion |

| Hydrolysis/Workup | Sulfuric acid, NaOH | Room temperature | Air | 30 minutes |

Table 3: Purification Parameters

| Parameter | Optimal Conditions | Temperature Range (°C) |

|---|---|---|

| Crystallization Temperature | ≤-10°C | -10 to 0 |

| Solvent System | Methanol-Water mixture | Variable |

| Water Content | 20-30 wt% based on alcohol | Not applicable |

| Crystal Size Enhancement | Increased with controlled cooling | Below 0 |

| Bulk Density Improvement | Enhanced with proper solvent ratio | Below 0 |

| Filtration Efficiency | Improved with larger crystals | Room temperature |

Table 4: Industrial Equipment

| Equipment | Function | Operating Temperature (°C) |

|---|---|---|

| Reaction Kettle | Primary esterification reaction | 44-50 |

| Cooling Tower | Temperature control and heat recovery | 1-6 |

| Crystallization Kettle | Product crystallization | ≤0 |

| Centrifuge | Solid-liquid separation | Room temperature |

| Evaporator | Solvent removal and concentration | Variable |

| Reactor (Secondary) | Secondary reactions | Variable |

| Demixer | Phase separation | Room temperature |

| Dewatering Machine | Moisture removal | Variable |

| Plate-Frame Filter | Final product filtration | Room temperature |

| Product Collection Tank | Product storage | Room temperature |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

36 - 37.5 °C

Storage

UNII

GHS Hazard Statements

H302 (96.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (28.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (28.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H350 (66.67%): May cause cancer [Danger Carcinogenicity];

H351 (31.67%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (33.33%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (65%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Pharmacology

Testosterone Enanthate is a long-acting intramuscular form of the androgen testosterone. Testosterone inhibits gonadotropin secretion from the pituitary gland and ablates estrogen production in the ovaries, thereby decreasing endogenous estrogen levels. In addition, this agent promotes the maintenance of male sex characteristics and is indicated for testosterone replacement in hypogonadal males, delayed puberty, and metastatic mammary cancer. (NCI04)

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C4 (AR) [HSA:367] [KO:K08557]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

About 90% of a dose of testosterone given intramuscularly is excreted in the urine as glucuronic and sulfuric acid conjugates of testosterone and its metabolites; about 6% of a dose is excreted in the feces, mostly in the unconjugated form. The inactivation of testosterone occurs primarily in the liver.

The volume of distribution following intravenous administration of testosterone is of approximately 1 L/kg.

Metabolism Metabolites

Wikipedia

Tetrazolium_chloride

FDA Medication Guides

Testosterone Enanthate

SOLUTION;SUBCUTANEOUS

ANTARES PHARMA INC

11/19/2019

Biological Half Life

Use Classification

Pharmaceuticals

Dates

2: Kalhori Z, Soleimani Mehranjani M, Azadbakht M, Shariaatzadeh MA. Ovary stereological features and serum biochemical factors following induction of polycystic ovary syndrome with testosterone enanthate in mice: An experimental study. Int J Reprod Biomed (Yazd). 2018 Apr;16(4):267-274. PubMed PMID: 29942935; PubMed Central PMCID: PMC6004592.

3: Verbeke N, Pirson N, Devresse A, Furnica R, Duprez T, Maiter D. Anterior hypopituitarism in a patient with amyloidosis secondary to Crohn's disease: a case report. J Med Case Rep. 2018 Jun 22;12(1):174. doi: 10.1186/s13256-018-1719-7. PubMed PMID: 29929552; PubMed Central PMCID: PMC6013906.

4: Costa LBF, Rosa-E-Silva ACJS, Medeiros SF, Nacul AP, Carvalho BR, Benetti-Pinto CL, Yela DA, Maciel GAR, Soares Júnior JM, Maranhão TMO. Recommendations for the Use of Testosterone in Male Transgender. Rev Bras Ginecol Obstet. 2018 May;40(5):275-280. doi: 10.1055/s-0038-1657788. Epub 2018 Jun 18. PubMed PMID: 29913543.

5: Ghowsi M, Khazali H, Sisakhtnezhad S. The effect of resveratrol on oxidative stress in the liver and serum of a rat model of polycystic ovary syndrome: An experimental study. Int J Reprod Biomed (Yazd). 2018 Mar;16(3):149-158. PubMed PMID: 29766146; PubMed Central PMCID: PMC5944437.

6: Mumford PW, Romero MA, Mao X, Mobley CB, Kephart WC, Haun CT, Roberson PA, Young KC, Martin JS, Yarrow JF, Beck DT, Roberts MD. Cross talk between androgen and Wnt signaling potentially contributes to age-related skeletal muscle atrophy in rats. J Appl Physiol (1985). 2018 Aug 1;125(2):486-494. doi: 10.1152/japplphysiol.00768.2017. Epub 2018 May 3. PubMed PMID: 29722624.

7: Almaiman AA, Almaiman SH, Elagamy EI, Al Wutayd O, Almarzuqi M, Alzunaidi R, Alhatlani S, Eid EE. Side effects of anabolic steroids used by athletes at Unaizah Gyms, Saudi Arabia: a pilot study. J Sports Med Phys Fitness. 2018 Apr 20. doi: 10.23736/S0022-4707.18.08366-4. [Epub ahead of print] PubMed PMID: 29687691.

8: Althobiti SD, Alqurashi NM, Alotaibi AS, Alharthi TF, Alswat KA. Prevalence, Attitude, Knowledge, and Practice of Anabolic Androgenic Steroid (AAS) Use Among Gym Participants. Mater Sociomed. 2018 Mar;30(1):49-52. doi: 10.5455/msm.2018.30.49-52. PubMed PMID: 29670477; PubMed Central PMCID: PMC5857039.

9: Wright TJ, Dillon EL, Durham WJ, Chamberlain A, Randolph KM, Danesi C, Horstman AM, Gilkison CR, Willis M, Richardson G, Hatch SS, Jupiter DC, McCammon S, Urban RJ, Sheffield-Moore M. A randomized trial of adjunct testosterone for cancer-related muscle loss in men and women. J Cachexia Sarcopenia Muscle. 2018 Jun;9(3):482-496. doi: 10.1002/jcsm.12295. Epub 2018 Apr 14. PubMed PMID: 29654645; PubMed Central PMCID: PMC5989774.

10: Saaka Y, Allen DT, Luangwitchajaroen Y, Shao Y, Campbell RA, Lorenz CD, Lawrence MJ. Towards optimised drug delivery: structure and composition of testosterone enanthate in sodium dodecyl sulfate monolayers. Soft Matter. 2018 Apr 25;14(16):3135-3150. doi: 10.1039/c7sm01893b. PubMed PMID: 29629469.

11: Kato K, Abe H, Hanawa N, Fukuzawa J, Matsuo R, Yonezawa T, Itoh S, Sato Y, Ika M, Shimizu S, Endo S, Hano H, Izu A, Sugitani M, Tsubota A. Hepatocellular adenoma in a woman who was undergoing testosterone treatment for gender identity disorder. Clin J Gastroenterol. 2018 Mar 27. doi: 10.1007/s12328-018-0854-4. [Epub ahead of print] PubMed PMID: 29589251.

12: Phillips EG, Beggs LA, Ye F, Conover CF, Beck DT, Otzel DM, Ghosh P, Bassit ACF, Borst SE, Yarrow JF. Effects of pharmacologic sclerostin inhibition or testosterone administration on soleus muscle atrophy in rodents after spinal cord injury. PLoS One. 2018 Mar 26;13(3):e0194440. doi: 10.1371/journal.pone.0194440. eCollection 2018. PubMed PMID: 29579075; PubMed Central PMCID: PMC5868788.

13: Cromwell RL, Scott JM, Downs M, Yarbough PO, Zanello SB, Ploutz-Snyder L. Overview of the NASA 70-day Bed Rest Study. Med Sci Sports Exerc. 2018 Mar 22. doi: 10.1249/MSS.0000000000001617. [Epub ahead of print] PubMed PMID: 29570535.

14: Allen DT, Damestani N, Saaka Y, Lawrence MJ, Lorenz CD. Interaction of testosterone-based compounds with dodecyl sulphate monolayers at the air-water interface. Phys Chem Chem Phys. 2018 Mar 28;20(13):8790-8801. doi: 10.1039/c7cp07611h. PubMed PMID: 29542750.

15: Bhasin S, Apovian CM, Travison TG, Pencina K, Moore LL, Huang G, Campbell WW, Li Z, Howland AS, Chen R, Knapp PE, Singer MR, Shah M, Secinaro K, Eder RV, Hally K, Schram H, Bearup R, Beleva YM, McCarthy AC, Woodbury E, McKinnon J, Fleck G, Storer TW, Basaria S. Effect of Protein Intake on Lean Body Mass in Functionally Limited Older Men: A Randomized Clinical Trial. JAMA Intern Med. 2018 Apr 1;178(4):530-541. doi: 10.1001/jamainternmed.2018.0008. PubMed PMID: 29532075; PubMed Central PMCID: PMC5885156.

16: Ganesan K, Pellegrini MV. Anabolic Steroids. 2018 Feb 24. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2018 Jan-. Available from http://www.ncbi.nlm.nih.gov/books/NBK482418/ PubMed PMID: 29494025.

17: Ghowsi M, Khazali H, Sisakhtnezhad S. Evaluation of TNF-α and IL-6 mRNAs expressions in visceral and subcutaneous adipose tissues of polycystic ovarian rats and effects of resveratrol. Iran J Basic Med Sci. 2018 Feb;21(2):165-174. doi: 10.22038/IJBMS.2017.24801.6167. PubMed PMID: 29456813; PubMed Central PMCID: PMC5811755.

18: Fano D, Vásquez-Velásquez C, Gonzales-Castañeda C, Guajardo-Correa E, Orihuela PA, Gonzales GF. N-Butanol and Aqueous Fractions of Red Maca Methanolic Extract Exerts Opposite Effects on Androgen and Oestrogens Receptors (Alpha and Beta) in Rats with Testosterone-Induced Benign Prostatic Hyperplasia. Evid Based Complement Alternat Med. 2017;2017:9124240. doi: 10.1155/2017/9124240. Epub 2017 Dec 11. PubMed PMID: 29375645; PubMed Central PMCID: PMC5742461.

19: Tapper J, Arver S, Pencina KM, Martling A, Blomqvist L, Buchli C, Li Z, Gagliano-Jucá T, Travison TG, Huang G, Storer TW, Bhasin S, Basaria S. Muscles of the trunk and pelvis are responsive to testosterone administration: data from testosterone dose-response study in young healthy men. Andrology. 2018 Jan;6(1):64-73. doi: 10.1111/andr.12454. PubMed PMID: 29280355.

20: Albrecht A, Penger T, Marx M, Hirsch K, Dörr HG. Short-term adverse effects of testosterone used for priming in prepubertal boys before growth hormone stimulation test. J Pediatr Endocrinol Metab. 2018 Jan 26;31(1):21-24. doi: 10.1515/jpem-2017-0280. PubMed PMID: 29197861.

Explore Compound Types